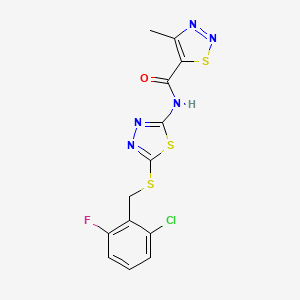

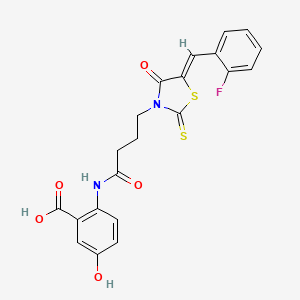

![molecular formula C15H11ClFN3O3S2 B2720600 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899976-25-1](/img/structure/B2720600.png)

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H11ClFN3O3S2 and its molecular weight is 399.84. The purity is usually 95%.

BenchChem offers high-quality 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

Research has demonstrated that certain sulfonamide derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast and colon cancer. One study highlights the synthesis of sulfonamide derivatives with various moieties, including benzothiazole, pyrazole, and thiadiazole, showing potent activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines. These compounds represent a promising direction for the development of new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Antimicrobial and Antitubercular Activities

Several studies have focused on the antimicrobial and antitubercular properties of novel synthesized compounds, including those incorporating thiadiazole and benzothiazole rings. These compounds have been evaluated against a range of bacterial and fungal strains, showing varying degrees of activity. This research avenue is critical for discovering new treatments for infectious diseases and addressing antibiotic resistance (Shiradkar & Kale, 2006).

Antitumor Activity

The exploration of benzothiazole derivatives for antitumor applications has yielded compounds with considerable activity against specific cancer cell lines. Such studies are pivotal in identifying new chemical entities that could serve as leads in oncology drug discovery. The focus on integrating different heterocyclic rings aims to enhance the pharmacological profile and selectivity of these compounds against cancerous cells (Yurttaş, Tay, & Demirayak, 2015).

Insecticidal Properties

Innovative heterocycles incorporating thiadiazole moieties have been investigated for their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. This research is vital for developing more effective and environmentally friendly pest control agents, contributing to sustainable agriculture practices (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Anti-inflammatory Agents

The synthesis and evaluation of substituted benzo[b]thiophene derivatives have shown significant anti-inflammatory activity. Such studies are crucial for the discovery of new therapeutic agents that can manage inflammation with fewer side effects than existing medications (Radwan, Shehab, & El-Shenawy, 2009).

Mechanism of Action

Target of Action

The primary target of the compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the blood .

Mode of Action

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide inhibits the sodium-chloride symporter, thereby reducing the reabsorption of these ions . This leads to an increase in the excretion of sodium, chloride, and water in the urine . The compound also causes a loss of potassium and an increase in serum uric acid .

Biochemical Pathways

By inhibiting the sodium-chloride symporter, 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide affects the renin-angiotensin-aldosterone system . This system regulates blood pressure and fluid balance. The reduced reabsorption of sodium and chloride leads to a decrease in blood volume and blood pressure .

Pharmacokinetics

Like other thiazides, it is expected to be well absorbed in the gastrointestinal tract and excreted in the urine

Action Environment

Environmental factors such as diet and kidney function can influence the action, efficacy, and stability of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. For instance, a diet high in sodium can counteract the diuretic effect of the compound . Similarly, impaired kidney function can affect the compound’s ability to promote diuresis .

properties

IUPAC Name |

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O3S2/c16-9-1-6-12-13(7-9)25(22,23)20-15(19-12)24-8-14(21)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPJANZGDXSUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-fluorophenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

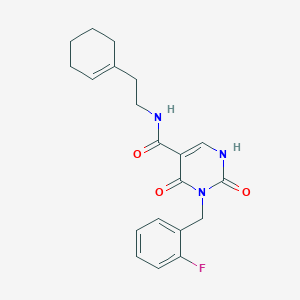

![1-[(5Ar,9aR)-2-methyl-3,4,5,5a,7,8,9,9a-octahydroimidazo[4,5-f]quinolin-6-yl]prop-2-en-1-one](/img/structure/B2720520.png)

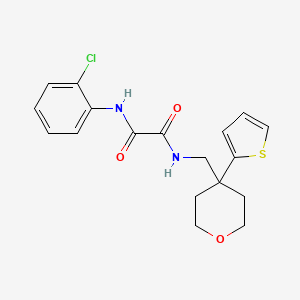

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2720526.png)

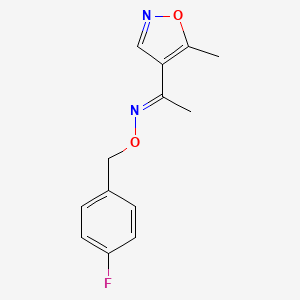

![4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2720531.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2720532.png)

![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]propanamide](/img/structure/B2720533.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propylacetamide](/img/structure/B2720537.png)